Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate
Description
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate is a halogenated aromatic ester featuring a phenyl ring substituted with a bromine atom at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions. The ester functional group (-COOCH₃) and the electron-withdrawing halogens confer unique chemical reactivity and physical properties, making it valuable in pharmaceutical and agrochemical synthesis. Its molecular formula is C₉H₆BrF₃O₂, with a molecular weight of 283.05 g/mol. The trifluoro substitution pattern enhances lipophilicity and metabolic stability, critical for bioactive molecules .
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-7(14)2-4-5(11)3-6(12)8(10)9(4)13/h3H,2H2,1H3 |
InChI Key |
CAYIKUNBSLLUNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1F)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate typically involves the esterification of 3-bromo-2,4,6-trifluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alcohols and other reduced forms.
Scientific Research Applications
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in various coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(3-Bromophenyl)acetate (CAS 150529-73-0)
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Substituents : A single bromine atom at the 3-position on the phenyl ring.
- Key Differences : Lacks fluorine atoms, resulting in lower polarity and reduced electron-withdrawing effects compared to the trifluoro derivative.
- Applications : Widely used as a building block in pharmaceuticals and materials science due to its simplicity and versatility .
Methyl 2-Bromo-2-(4-fluorophenyl)acetate (CAS 71783-54-5)
- Molecular Formula : C₉H₈BrFO₂
- Molecular Weight : 247.06 g/mol
- Substituents : Bromine at the α-carbon of the acetate and a fluorine at the 4-position of the phenyl ring.
- Key Differences : The bromine is located on the acetate chain rather than the aromatic ring, altering its reactivity. The single fluorine substitution reduces steric and electronic effects compared to the trifluoro analog .
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)
- Molecular Formula : C₁₂H₁₀BrF₂O₂ (corrected based on structure; evidence lists C₁₂H₂₄N₂, likely erroneous)
- Molecular Weight : ~313.12 g/mol (calculated)
- Substituents : Two fluorine atoms at the α-carbon of the acetate and a bromine at the 3-position of the phenyl ring.
- The ethyl ester group may alter solubility compared to methyl esters .
2,4,6-Tribromophenyl Acetate (CAS 607-95-4)
- Molecular Formula : C₈H₅Br₃O₂
- Molecular Weight : 372.84 g/mol
- Substituents : Three bromine atoms at the 2-, 4-, and 6-positions.
- Key Differences: Replaces fluorine with bromine, increasing molecular weight and steric bulk. This compound is sparingly soluble in polar solvents like methanol, contrasting with the trifluoro derivative’s likely higher lipophilicity .
Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 62451-84-7)
- Molecular Formula : C₁₀H₉F₃O₂
- Molecular Weight : 218.17 g/mol
- Substituents : A trifluoromethyl (-CF₃) group at the 3-position.
- Key Differences : The -CF₃ group is a stronger electron-withdrawing group than individual fluorine atoms, significantly influencing reactivity and acidity. This compound is used in medicinal chemistry for its metabolic stability .
Comparative Data Table
Key Findings and Implications
Electronic Effects: The trifluoro substitution in this compound enhances electron-withdrawing properties, making it more reactive in nucleophilic aromatic substitution compared to mono- or di-substituted analogs .
Synthetic Utility : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from compounds like 2,4,6-Tribromophenyl Acetate, which lack such versatility .
Biological Activity
Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and three fluorine atoms on a phenyl ring, significantly influencing its lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 305.06 g/mol.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition leads to reduced bacterial growth and presents a potential therapeutic avenue for treating bacterial infections.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 10 μg/mL | |
| Staphylococcus aureus | 5 μg/mL | |
| Pseudomonas aeruginosa | 15 μg/mL |
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects through the modulation of cyclooxygenase (COX) enzymes. By reducing the production of pro-inflammatory mediators, it may provide therapeutic benefits in conditions characterized by inflammation.
3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. Its structural features enhance its interaction with biological targets involved in cancer progression. Research shows that similar compounds can inhibit tumor cell proliferation in vitro.
Case Study: In Vitro Evaluation of Anticancer Activity
In a study involving various cancer cell lines, this compound showed significant cytotoxic effects at concentrations ranging from 5 to 50 μg/mL. The compound's mechanism involved the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and PARP cleavage.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Bacterial DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA replication.
- COX Enzyme Modulation : By inhibiting COX enzymes, it reduces inflammatory mediator production.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells through caspase activation.
Q & A
Basic: What is the standard synthetic route for preparing Methyl 2-(3-bromo-2,4,6-trifluorophenyl)acetate?
Methodological Answer:
The synthesis typically involves esterification of the parent acid, 2-(3-bromo-2,4,6-trifluorophenyl)acetic acid, with methanol under acid catalysis. A common protocol uses concentrated sulfuric acid (H₂SO₄) as the catalyst, refluxing the mixture for 6–12 hours. Post-reaction, the product is purified via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient). For bromination, intermediates may require radical bromination using N-bromosuccinimide (NBS) under controlled conditions .
Advanced: How can regioselectivity challenges during bromination of fluorinated phenylacetic acid precursors be addressed?
Methodological Answer:
Regioselectivity in bromination is influenced by electronic effects of fluorine substituents. For 2,4,6-trifluorophenyl derivatives, the para position to fluorine is electron-deficient, directing bromination to the meta position. Optimization involves:
- Using Lewis acids (e.g., FeBr₃) to stabilize transition states.
- Low-temperature radical bromination (NBS, AIBN initiator, CCl₄, 60°C) to minimize side reactions.
- Monitoring via ¹⁹F NMR to confirm substitution patterns .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H NMR : Identify ester methyl (~3.6 ppm) and aryl protons (splitting patterns reflect fluorine coupling).
- ¹⁹F NMR : Resolve fluorine environments (δ -110 to -160 ppm for CF₃/C-F groups).
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~290–300).
- IR : Ester carbonyl stretch (~1740 cm⁻¹) .
Advanced: How can overlapping signals in ¹H NMR due to fluorine coupling be resolved?
Methodological Answer:
Fluorine-induced splitting complicates ¹H NMR. Strategies include:
- Decoupling experiments : Suppress ¹⁹F-¹H coupling.
- High-field instruments (≥500 MHz) : Enhance resolution.
- 2D NMR (COSY, HSQC) : Assign coupled protons.
- Solvent choice : Deuterated DMSO or CDCl₃ may reduce signal broadening .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to volatile reagents (e.g., H₂SO₄, MeOH).
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- DFT calculations : Assess electronic effects of bromine/fluorine on aryl ring electron density.
- Docking studies : Evaluate steric hindrance for Pd catalyst access.
- Solvent parameters : Simulate polar aprotic solvents (DMF, THF) to optimize reaction kinetics.
- Software : Gaussian, ORCA, or Schrödinger Suite for transition-state modeling .
Basic: What are typical applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate : For synthesizing kinase inhibitors or anti-inflammatory agents via Suzuki couplings.
- Probe synthesis : Fluorine tags for ¹⁹F MRI or PET tracers.
- SAR studies : Modifying bromine/fluorine positions to optimize bioactivity .
Advanced: How to resolve contradictions in reported melting points or solubility data?
Methodological Answer:
- Reproduce conditions : Verify purity (HPLC >95%), polymorphic forms (PXRD), and solvent traces (TGA).
- Control experiments : Compare with reference standards (e.g., PubChem or commercial libraries).
- Collaborative validation : Cross-check data with independent labs .
Advanced: What strategies minimize ester hydrolysis during long-term storage?
Methodological Answer:
- Lyophilization : Remove residual moisture.
- Additives : Anhydrous MgSO₄ or molecular sieves in storage vials.
- Inert packaging : Ampoules under argon with PTFE-lined caps.
- Stability assays : Monitor via periodic LC-MS for degradation products .
Advanced: How to design a kinetic study for esterification reaction optimization?
Methodological Answer:
- In situ monitoring : ReactIR or Raman spectroscopy to track ester carbonyl formation.
- Variable control : Test acid catalyst (H₂SO₄ vs. p-TsOH), temperature (reflux vs. microwave), and solvent polarity.
- Rate constants : Fit data to pseudo-first-order kinetics.
- DOE (Design of Experiments) : Taguchi methods to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
